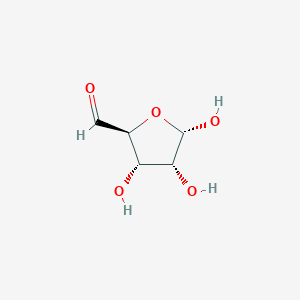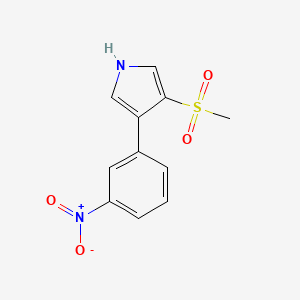
3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methylsulfonyl group at the third position and a nitrophenyl group at the fourth position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Pyrrole Formation: The cyclization of the intermediate compounds to form the pyrrole ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Halogenated Derivatives: Formed by electrophilic halogenation.
科学的研究の応用
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
3-(Methylsulfonyl)-4-phenyl-1H-pyrrole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and interaction with other molecules.
3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.
Uniqueness
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making this compound versatile for different applications.
特性
CAS番号 |
87388-61-2 |
|---|---|
分子式 |
C11H10N2O4S |
分子量 |
266.28 g/mol |
IUPAC名 |
3-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)11-7-12-6-10(11)8-3-2-4-9(5-8)13(14)15/h2-7,12H,1H3 |
InChIキー |
NITOZBUZSRAZQI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
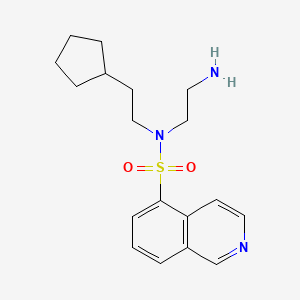

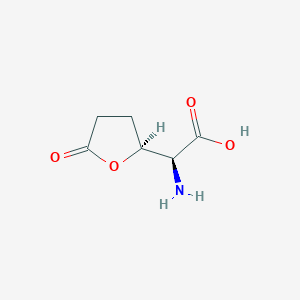

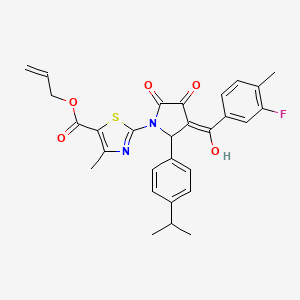
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
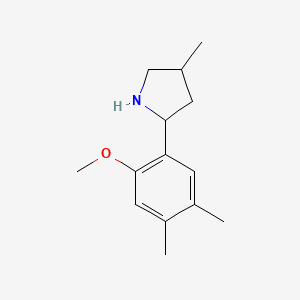
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
